molecular formula C7H13NO2 B8063886 (S)-1,4-Dioxaspiro[4.4]nonan-7-amine

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine

Cat. No.: B8063886
M. Wt: 143.18 g/mol
InChI Key: FTUCRLHGAZBPBK-LURJTMIESA-N
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Description

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine is a chiral spirocyclic compound characterized by a 1,4-dioxaspiro[4.4]nonane core with an amine substituent at the 7-position. Its structure combines a bicyclic dioxolane-dioxane system, which imparts rigidity and stereochemical control. The (S)-configuration at the chiral center makes it valuable in enantioselective synthesis and supramolecular chemistry, particularly as a chiral auxiliary or catalyst . The compound’s amine group enhances nucleophilicity and hydrogen-bonding capacity, distinguishing it from ester- or carboxylic acid-functionalized analogs.

Properties

IUPAC Name

(8S)-1,4-dioxaspiro[4.4]nonan-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUCRLHGAZBPBK-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@H]1N)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,4-Dioxaspiro[44]nonan-7-amine typically involves the formation of the spirocyclic structure through a series of organic reactions

Industrial Production Methods

Industrial production of (S)-1,4-Dioxaspiro[4.4]nonan-7-amine may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,4-Dioxaspiro[4.4]nonan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Benzo-Fused Derivatives
  • N-Substituted 3,4-Dihydro-2H-benzo[1,4]dioxepine-7-carboxamides (): These compounds feature a fused benzene ring adjacent to the dioxepine system, increasing aromaticity and conjugation. Substituents like 2,6-diisopropylphenyl or 4-trifluoromethylphenyl enhance steric bulk and electronic effects, influencing binding affinity in biological or catalytic contexts. Unlike (S)-1,4-dioxaspiro[4.4]nonan-7-amine, these derivatives lack a spirocyclic structure, reducing conformational rigidity .
Spiro-Benzoxazine Derivatives
  • 7-Methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-amine (): This compound combines a spiro benzoxazine core with a cyclopropane ring, introducing significant ring strain. The methoxy group and amine substituent alter electronic properties compared to the dioxaspiro system. NMR data (δ 10.38 ppm for NH) and mass spectrometry (m/z 221 [M+H]+) highlight distinct spectroscopic signatures .

Functional Group Variations

Carboxylic Acid and Ester Derivatives
  • 8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid (): The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation or coordination chemistry. The ethyl substituent enhances lipophilicity, contrasting with the polar amine in the target compound. LC/MS data (m/z 201 [M+H]+) and synthesis via hydrazide formation (Step C) illustrate divergent reactivity .
  • Methyl 1,4-Dioxaspiro[4.4]nonane-7-carboxylate (): The ester group (C9H14O4, MW 186.21) confers stability against nucleophiles but susceptibility to hydrolysis. This contrasts with the amine’s nucleophilic character, which facilitates alkylation or acylation reactions .
Amide Derivatives
  • N-Aryl 3,4-Dihydro-2H-benzo[1,4]dioxepine-7-carboxamides (): The amide linkage (-CONH-Ar) stabilizes hydrogen-bonding networks, critical for crystal packing or protein interactions. These derivatives lack the spirocyclic amine’s stereochemical control but offer tunability via aromatic substituents .

Physicochemical and Spectroscopic Properties

Compound Name Core Structure Functional Group Molecular Weight (g/mol) Key Properties
This compound 1,4-Dioxaspiro[4.4]nonane Amine (-NH2) ~159 (C7H13NO2) Chiral, nucleophilic, H-bond donor
Methyl 1,4-dioxaspiro[4.4]nonane-7-carboxylate 1,4-Dioxaspiro[4.4]nonane Ester (-COOCH3) 186.21 Hydrolyzable, moderate polarity
8-Ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic Acid 1,4-Dioxaspiro[4.4]nonane Carboxylic Acid (-COOH) 201 (C10H16O4) Acidic, forms salts, lipophilic
N-(2,6-Diisopropylphenyl)-3,4-dihydro-2H-benzo[1,4]dioxepine-7-carboxamide Benzo[1,4]dioxepine Amide (-CONH-Ar) ~369 (C22H27NO3) Sterically hindered, aromatic interactions

Biological Activity

(S)-1,4-Dioxaspiro[4.4]nonan-7-amine is a unique spiro compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Structural Characteristics

Chemical Structure:

  • Molecular Formula: C7H13NO2
  • Molecular Weight: Approximately 171.24 g/mol
  • IUPAC Name: this compound

The compound features a bicyclic structure characterized by two interconnected rings with a dioxaspiro framework. The presence of an amine group enhances its reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Properties: Initial studies suggest that spiro compounds can inhibit the growth of various microorganisms.
  • Anticancer Activity: Some derivatives have shown promise in cancer research, possibly due to their ability to interact with cellular pathways involved in tumor growth and proliferation.
  • Enzyme Interaction: Interaction studies indicate that this compound may bind to specific enzymes or receptors, influencing their activity and potentially leading to novel therapeutic applications.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound's unique spatial arrangement allows it to interact favorably with biological macromolecules such as proteins and nucleic acids. This interaction may involve:

  • Hydrogen Bonding: The amine group can form hydrogen bonds with target molecules.
  • Ionic Interactions: The compound may engage in ionic interactions due to its charged functional groups.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaNotable Properties
1,6-Dioxaspiro[4.4]nonaneC7H12O2Broad-spectrum biological activity
1,4-Dioxaspiro[3.3]nonaneC8H14O2Exhibits different reactivity patterns
2-(1,4-Dioxaspiro[4.4]nonan-7-yl)ethan-1-amineC9H17NO2Potentially useful in drug development

These compounds share structural similarities but differ in their biological activities and mechanisms of action due to variations in their functional groups.

Antimicrobial Activity

A study investigated the antimicrobial effects of various spiro compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains.

Anticancer Potential

Research focused on the anticancer properties of spiro compounds revealed that this compound could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies: Detailed exploration of the molecular interactions between the compound and its biological targets.
  • Therapeutic Applications: Development of formulations for clinical use based on the compound's properties.

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